2,3,6-Trimethoxybenzoic acid
Overview
Description
2,3,6-Trimethoxybenzoic acid is a chemical compound with the molecular formula C10H12O512. It is available for purchase from various chemical suppliers1.
Synthesis Analysis
The synthesis of 2,3,6-Trimethoxybenzoic acid is not widely documented in the literature. However, a related compound, 2,3,4-trimethoxybenzoic acid, has been synthesized from pyrogallol by methylation with dimethyl carbonate, bromination with NBS, and cyanidation with CuCN to give 2,3,4-trimethoxybenzonitrile, followed by hydrolysis3. The synthesis of 2,3,6-Trimethoxybenzoic acid might follow a similar pathway, but this is speculative and would need to be confirmed by experimental studies.Molecular Structure Analysis
The molecular structure of 2,3,6-Trimethoxybenzoic acid has been determined by X-ray crystallography4. The structure consists of a benzoic acid core with three methoxy groups attached at the 2, 3, and 6 positions12.
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 2,3,6-Trimethoxybenzoic acid. However, it is known that trimethoxybenzoic acids can participate in various chemical reactions due to the presence of the carboxylic acid group and the electron-donating methoxy groups5.Physical And Chemical Properties Analysis
2,3,6-Trimethoxybenzoic acid has a molecular weight of 212.20412. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not readily available in the literature.Scientific Research Applications
Organometallic Chemistry : The mercuriation of 3,4,5-trimethoxybenzoic acid has been re-investigated, leading to the synthesis of derivatives with potential applications in organometallic chemistry. This includes the creation of compounds with linear geometry at the mercury atom, suggesting potential uses in materials science and catalysis (Vicente et al., 1992).
Synthesis and Characterization : The synthesis of 2,3,4-Trimethoxybenzoic acid from 2,3,4-trihydroxybenzoic acid through processes like methylation and hydrolysis has been documented. This research is crucial for understanding the production and purification of this compound for various applications (Lin, 2008).
Crystal Structure Analysis : Studies on the synthesis and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid provide insights into the structural aspects of these compounds, which is vital for their application in crystallography and materials science (Kolev et al., 2013).
Spectroscopy and Magnetism : The spectroscopic, magnetic, and thermal behavior of 2,3,4-trimethoxybenzoates, especially in the context of heavy lanthanides(III) and yttrium(III), has been explored. These studies are significant for applications in spectroscopy and the development of magnetic materials (Ferenc et al., 2004).
Physical Chemistry : The determination of Abraham model solute descriptors for monomeric 3,4,5-trimethoxybenzoic acid from experimental solubility data is an important contribution to physical chemistry, aiding in the understanding of solubility and intermolecular interactions (Hart et al., 2018).
Copper(II) Carboxylates Study : Research on Copper(II) complexes with 2,3,4-trimethoxybenzoic acid has implications for the development of new materials and understanding metal-ligand interactions, which are crucial in inorganic chemistry and material science (Mikuriya et al., 2021).
Thermal Analysis : Studies on the thermal properties of light lanthanide 2,3,4-trimethoxybenzoates have provided valuable information about their stability and decomposition processes, which are important for their potential applications in thermal materials and catalysis (Ferenc et al., 1999).
Safety And Hazards
The safety data sheet for a related compound, 2,3,4-Trimethoxybenzaldehyde, suggests avoiding dust formation, breathing vapors, mist, or gas, and recommends using personal protective equipment8. However, specific safety and hazard information for 2,3,6-Trimethoxybenzoic acid is not readily available2.
Future Directions
Future research could focus on the synthesis and characterization of 2,3,6-Trimethoxybenzoic acid, as well as its potential applications. For instance, a study on copper(II) carboxylates with 2,3,4-trimethoxybenzoate and 2,4,6-trimethoxybenzoate showed potential for the development of new copper(II) carboxylates9. Similar research could be conducted with 2,3,6-Trimethoxybenzoic acid.
properties
IUPAC Name |
2,3,6-trimethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-13-6-4-5-7(14-2)9(15-3)8(6)10(11)12/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKSXYUOXAQHCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346345 | |
Record name | 2,3,6-Trimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trimethoxybenzoic acid | |
CAS RN |
60241-74-9 | |
Record name | 2,3,6-Trimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6-TRIMETHOXYBENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.